Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rise of Bicyclo[1.1.1]pentane in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that enhance therapeutic efficacy while optimizing pharmacokinetic profiles is relentless. Among the most promising of these emerging motifs is the bicyclo[1.1.1]pentane (BCP) core. This highly strained, rigid, three-dimensional structure has garnered significant attention as a bioisosteric replacement for the ubiquitous phenyl ring.[1][2] The strategic incorporation of the BCP moiety into drug candidates has been shown to improve critical physicochemical properties such as aqueous solubility and metabolic stability, thereby offering a compelling strategy to overcome common challenges in drug development.[3][4] This guide provides a comprehensive technical overview of the core physicochemical properties of a key BCP derivative, 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol, a valuable building block for the synthesis of next-generation therapeutics.
Molecular Structure and Core Properties
2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol, with the chemical formula C₇H₁₂O, possesses a unique architecture characterized by a compact and rigid bicyclic core linked to a flexible ethanol side chain. This structural arrangement imparts a fascinating combination of properties that are highly desirable in medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O | PubChem[2] |
| Molecular Weight | 112.17 g/mol | PubChem[2] |
| IUPAC Name | 2-(Bicyclo[1.1.1]pentan-1-yl)ethanol | PubChem[2] |
| CAS Number | 2091785-54-3 | PubChem[2] |
| Predicted XlogP | 1.4 | PubChem[5] |
Physicochemical Properties: A Detailed Analysis
A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its in vivo behavior. While specific experimental data for 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol is not extensively available in the public domain, this section will discuss the key parameters and the established methodologies for their determination, drawing comparisons with closely related analogs where appropriate.
Boiling Point and Melting Point
The boiling and melting points of a compound provide insights into its volatility and the strength of its intermolecular forces. For 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol, these values are not yet experimentally reported. However, based on its structure and the properties of similar BCP derivatives, it is expected to be a liquid at room temperature with a relatively high boiling point for its molecular weight, due to the presence of the hydroxyl group capable of hydrogen bonding.
Experimental Determination of Boiling Point:
The boiling point would be experimentally determined using standard laboratory techniques such as distillation under atmospheric or reduced pressure. The choice of pressure is critical; for compounds that may decompose at higher temperatures, vacuum distillation is the preferred method.
Caption: Workflow for Boiling Point Determination.
Lipophilicity (LogP/LogD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. PubChem provides a predicted XlogP value of 1.4 for 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol, suggesting a balanced hydrophilic-lipophilic character.[5] This is a favorable attribute, as it can facilitate both sufficient aqueous solubility for formulation and adequate membrane permeability for absorption.
Experimental Determination of LogP:
The gold standard for experimental LogP determination is the shake-flask method . This involves dissolving the compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the compound in each phase.
Step-by-Step Shake-Flask Protocol:
-
Preparation of Solvents: Saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol in one of the saturated solvents.
-
Partitioning: Add a known volume of the stock solution to a mixture of the two saturated solvents in a flask.
-
Equilibration: Shake the flask for a predetermined period (e.g., 24 hours) at a constant temperature to allow for complete partitioning.
-
Phase Separation: Centrifuge the mixture to ensure clear separation of the octanol and aqueous layers.
-
Concentration Analysis: Carefully sample each phase and determine the concentration of the analyte using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.
-
Calculation: Calculate the LogP value using the formula:
LogP = log₁₀([Concentration in Octanol] / [Concentration in Water])
Caption: Shake-Flask Method for LogP Determination.
Acidity (pKa)
The pKa of a molecule is a measure of its acidity and is crucial for understanding its ionization state at different physiological pH values. For 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol, the hydroxyl group is the only ionizable proton. The pKa of primary alcohols is typically in the range of 16-18, indicating that it is a very weak acid and will be predominantly in its neutral form at physiological pH. The rigid BCP cage is not expected to significantly alter the pKa of the ethanol moiety.
Experimental Determination of pKa:
Due to the very high pKa of alcohols, direct potentiometric titration in aqueous solution is challenging. Spectrophotometric or NMR-based titration methods in mixed aqueous-organic solvents or non-aqueous solvents are often employed.
Potentiometric Titration Protocol (Conceptual for a more acidic analog):
-
Calibration: Calibrate a pH meter with standard buffer solutions.
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Caption: Potentiometric Titration for pKa Determination.
Aqueous Solubility
Aqueous solubility is a critical factor for oral drug absorption and formulation development. The presence of the polar hydroxyl group in 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol is expected to confer a degree of water solubility. The replacement of a phenyl ring with a BCP moiety has been shown to generally increase aqueous solubility, a significant advantage in drug design.[6]
Experimental Determination of Aqueous Solubility:
The shake-flask method is also the standard for determining thermodynamic aqueous solubility.
Step-by-Step Aqueous Solubility Protocol:
-
Sample Preparation: Add an excess amount of the solid or liquid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached between the undissolved compound and the saturated solution.
-
Phase Separation: Centrifuge the suspension to pellet the excess solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant and determine its concentration using a validated analytical method like HPLC.
Caption: Shake-Flask Method for Aqueous Solubility.
Spectroscopic Characterization
While a full experimental spectrum for 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol is not publicly available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the BCP cage protons and the ethanol side chain. The six bridgehead protons of the BCP core would likely appear as a singlet or a narrow multiplet. The methylene protons of the ethanol group would appear as two distinct triplets, one adjacent to the BCP core and the other adjacent to the hydroxyl group. The hydroxyl proton would appear as a broad singlet, the chemical shift of which would be dependent on concentration and solvent. For a similar compound, (3-methylbicyclo[1.1.1]pentan-1-yl)methanol, the BCP protons appear as a singlet at 1.56 ppm, and the methylene protons as a singlet at 3.54 ppm in CDCl₃.[1]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the different carbon environments. The bridgehead carbons of the BCP cage would appear at a characteristic upfield chemical shift. The methylene carbons of the ethanol side chain would appear in the typical aliphatic region. For (3-methylbicyclo[1.1.1]pentan-1-yl)methanol, the BCP carbons appear at 50.38, 39.67, and 36.66 ppm, while the methylene carbon is observed at 63.38 ppm in CDCl₃.[1]
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 112. Fragmentation would be expected to occur via loss of water (M-18), loss of an ethyl group (M-29), or cleavage of the ethanol side chain.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the sp³ hybridized carbons of the BCP and ethyl groups would be observed in the 2850-3000 cm⁻¹ region. A C-O stretching vibration would be expected around 1050-1150 cm⁻¹.
Synthesis of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol
The synthesis of 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol can be approached through several synthetic strategies, often starting from a functionalized BCP precursor. A plausible route involves the reaction of a suitable BCP-containing organometallic reagent with an electrophile like ethylene oxide, followed by workup. Alternatively, reduction of a corresponding carboxylic acid or ester derivative, such as 2-(bicyclo[1.1.1]pentan-1-yl)acetic acid, would yield the target alcohol.
A documented synthesis for a related compound, 2-(3-iodobicyclo[1.1.1]pentan-1-yl)ethan-1-ol, involves the reaction of [1.1.1]propellane with 2-iodoethanol. The subsequent removal of the iodine atom via radical dehalogenation would provide the desired 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol.
Caption: Potential Synthetic Route to the Target Compound.
Conclusion and Future Outlook
2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol represents a fundamentally important building block in the expanding field of BCP-containing pharmaceuticals. Its predicted physicochemical properties, particularly its balanced lipophilicity and anticipated enhanced solubility compared to aromatic counterparts, make it an attractive starting material for the synthesis of novel drug candidates with improved ADME profiles. While a complete experimental dataset for this specific molecule is yet to be fully documented in the public literature, the established methodologies for determining its key physicochemical parameters provide a clear roadmap for its comprehensive characterization. As the demand for three-dimensional scaffolds in drug discovery continues to grow, a thorough understanding of the properties of foundational BCP derivatives like 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol will be crucial for unlocking their full therapeutic potential.
References
-
A Continuous Flow Synthesis of [1.1.1]Propellane Enabling Rapid Access to Bicyclo[1.1.1]pentane Derivatives - Supporting Information. (n.d.). Retrieved from [Link]
-
Synthesis and Applications of Highly Functionalized 1-Halo-3- Substituted Bicyclo[1.1.1]pentanes. (n.d.). Retrieved from [Link]
-
Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. (2024). French-Ukrainian Journal of Chemistry. Retrieved from [Link]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021). The Journal of Organic Chemistry. Retrieved from [Link]
-
Rapid access to 3-substituted bicyclo[1.1.1]pentanes. (2025). Chem. Retrieved from [Link]
-
2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol. (n.d.). PubChem. Retrieved from [Link]
-
2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol. (n.d.). PubChemLite. Retrieved from [Link]
-
7 - Organic Syntheses Procedure. (2000). Organic Syntheses. Retrieved from [Link]
-
Synthesis of Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentanes. (2023). ChemRxiv. Retrieved from [Link]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021). ResearchGate. Retrieved from [Link]
-
Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. (2025). ResearchGate. Retrieved from [Link]
-
A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes. (2022). Chemistry – A European Journal. Retrieved from [Link]
-
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)- Properties. (n.d.). Cheméo. Retrieved from [Link]
-
Near IR Spectra Collection of Common Organic Compounds (High). (n.d.). Bio-Rad. Retrieved from [Link]
-
Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. (2023). Macmillan Group - Princeton University. Retrieved from [Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (2023). Semantic Scholar. Retrieved from [Link]
-
Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable [1.1.1]propellane precursors. (n.d.). Loughborough University. Retrieved from [Link]
-
Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: Impact and Thermal Sensitiveness of Carboxyl‐, Hydroxymethyl‐ and Iodo‐substituents. (2025). ResearchGate. Retrieved from [Link] Hydroxymethyl- and_Iodo-substituents
-
Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. (n.d.). ChemRxiv. Retrieved from [Link]
Sources